molecular formula C17H27N3O B4746737 N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide

N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide

Cat. No. B4746737
M. Wt: 289.4 g/mol
InChI Key: BDRLLLCBZRJKRG-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives and possesses several unique biochemical and physiological properties that make it an attractive candidate for various research applications.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide exerts its therapeutic effects through the inhibition of several key enzymes and signaling pathways. Specifically, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has several unique biochemical and physiological effects that make it an attractive candidate for various research applications. For example, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has been shown to possess potent antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease. N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has a low toxicity profile, making it safe for use in cell culture and animal studies. However, N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide also has some limitations, including its relatively high cost and limited solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide research, including its potential use as a therapeutic agent for various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide and to identify potential drug targets for its therapeutic applications. Finally, more research is needed to optimize the synthesis and formulation of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide for its use in clinical trials and eventual commercialization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in several scientific research areas. One of the most promising areas of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide research is in the field of cancer treatment. Studies have shown that N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-19(2)13-10-18-17(21)16-8-6-15(7-9-16)14-20-11-4-3-5-12-20/h6-9H,3-5,10-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRLLLCBZRJKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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